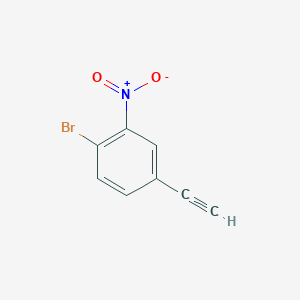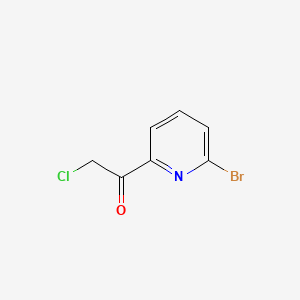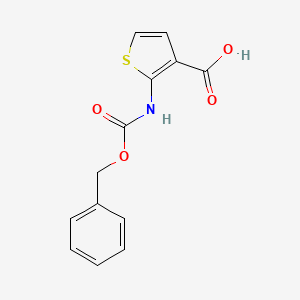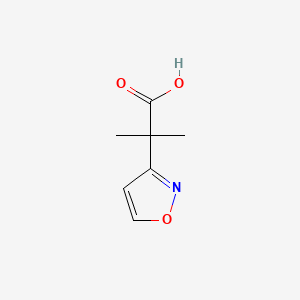
2-(Isoxazol-3-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isoxazol-3-yl)-2-methylpropanoic acid is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-(Isoxazol-3-yl)-2-methylpropanoic acid, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and nitrile oxide as the dipole . Common catalysts for these reactions include copper (I) and ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives focus on optimizing reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been employed to enhance reaction rates and selectivity. For instance, using dry dimethylformamide (DMF) as a solvent under microwave irradiation at 120°C for 1 hour has been shown to be effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isoxazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Isoxazol-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are found in various pharmaceuticals, such as antibiotics and anticancer drugs.
Industry: They are used in the development of new materials and as intermediates in chemical synthesis.
Wirkmechanismus
The mechanism of action of 2-(Isoxazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors of enzymes or receptors, thereby modulating biological processes. For example, some isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic acid: A neurotoxin that acts on glutamate receptors.
Uniqueness
2-(Isoxazol-3-yl)-2-methylpropanoic acid is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Eigenschaften
Molekularformel |
C7H9NO3 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2-methyl-2-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-4-11-8-5/h3-4H,1-2H3,(H,9,10) |
InChI-Schlüssel |
MFGISFHCPRJJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NOC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
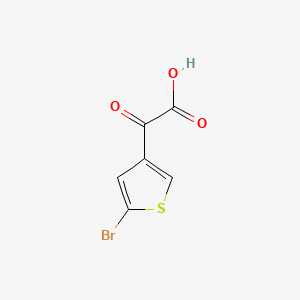
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
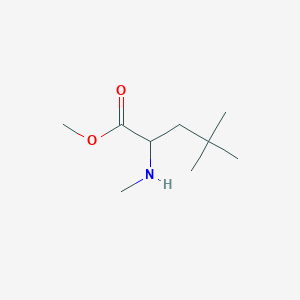
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
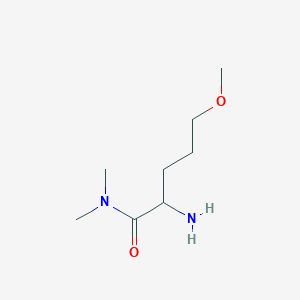
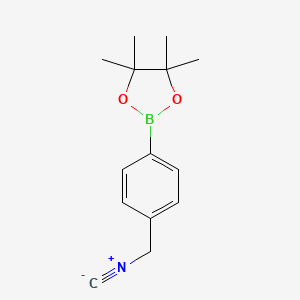

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)
